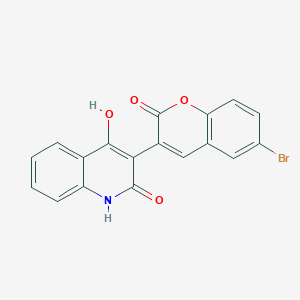
3-(6-bromo-2-oxo-2H-chromen-3-yl)-4-hydroxy-2(1H)-quinolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(6-bromo-2-oxo-2H-chromen-3-yl)-4-hydroxy-2(1H)-quinolinone is a chemical compound that belongs to the class of quinolinone derivatives. It has gained significant interest in recent years due to its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 3-(6-bromo-2-oxo-2H-chromen-3-yl)-4-hydroxy-2(1H)-quinolinone involves the inhibition of certain enzymes and signaling pathways that are involved in various biological processes. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. This inhibition leads to a reduction in the production of pro-inflammatory mediators such as prostaglandins and cytokines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(6-bromo-2-oxo-2H-chromen-3-yl)-4-hydroxy-2(1H)-quinolinone are diverse and depend on the specific biological system being studied. In general, this compound has been shown to exhibit anti-inflammatory, anticancer, and antimicrobial properties. It has also been shown to modulate various signaling pathways involved in cellular proliferation, differentiation, and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-(6-bromo-2-oxo-2H-chromen-3-yl)-4-hydroxy-2(1H)-quinolinone in lab experiments is its high potency and selectivity towards specific biological targets. This allows researchers to study the effects of this compound on specific biological systems with minimal off-target effects. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it challenging to prepare solutions for in vitro experiments.
Direcciones Futuras
There are several future directions for research on 3-(6-bromo-2-oxo-2H-chromen-3-yl)-4-hydroxy-2(1H)-quinolinone. One area of interest is the development of novel therapeutic agents based on this compound. This could involve the synthesis of analogs with improved pharmacological properties or the identification of new biological targets for this compound. Another area of interest is the elucidation of the mechanism of action of this compound in various biological systems. This could involve the use of advanced biochemical and biophysical techniques to study the interaction of this compound with specific proteins and signaling pathways. Finally, there is a need for further studies on the toxicity and safety of this compound, particularly in vivo studies in animal models.
Métodos De Síntesis
The synthesis of 3-(6-bromo-2-oxo-2H-chromen-3-yl)-4-hydroxy-2(1H)-quinolinone involves the reaction of 6-bromo-2-hydroxychromone with 2-amino-3-hydroxybenzoic acid in the presence of a suitable catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. The yield of the product can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.
Aplicaciones Científicas De Investigación
The unique chemical structure of 3-(6-bromo-2-oxo-2H-chromen-3-yl)-4-hydroxy-2(1H)-quinolinone makes it a promising compound for scientific research. It has been shown to exhibit various biological activities such as anti-inflammatory, anticancer, and antimicrobial properties. This compound has been extensively studied for its potential applications in drug discovery, particularly in the development of novel therapeutic agents.
Propiedades
IUPAC Name |
3-(6-bromo-2-oxochromen-3-yl)-4-hydroxy-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10BrNO4/c19-10-5-6-14-9(7-10)8-12(18(23)24-14)15-16(21)11-3-1-2-4-13(11)20-17(15)22/h1-8H,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKJIYMCHTKRUBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)N2)C3=CC4=C(C=CC(=C4)Br)OC3=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6-Bromo-3-coumarinyl)-4-hydroxy-2(1H)-quinolinone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(4-hydroxy-2-oxo-2H-chromen-3-yl)-6H,7H,8H-chromeno[3',4':5,6]pyrano[3,2-c]chromene-6,8-dione](/img/structure/B5914139.png)

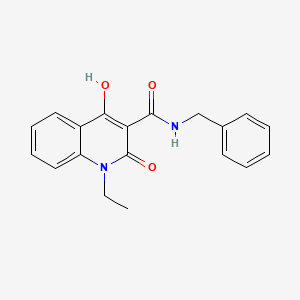
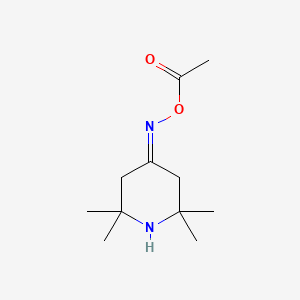
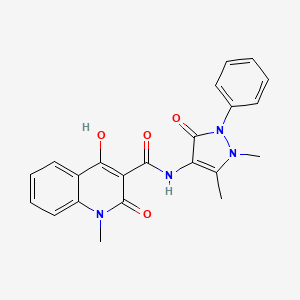

![2-[(4-methoxyphenyl)amino][1,3]thiazolo[4,5-b]pyridine-5,7-diol](/img/structure/B5914192.png)
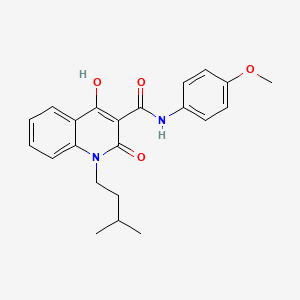
![N-[5-(aminosulfonyl)-1,3,4-thiadiazol-2-yl]-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B5914203.png)
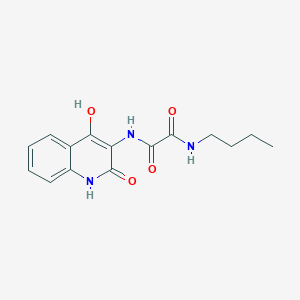

![ethyl {2-[(4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinyl)carbonyl]hydrazino}(oxo)acetate](/img/structure/B5914235.png)
![4-hydroxy-7-(3-methoxyphenyl)-9-(trifluoromethyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one](/img/structure/B5914241.png)
![4-hydroxy-7-(4-methoxyphenyl)-9-(2-thienyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one](/img/structure/B5914244.png)